molecular formula C10H11ClO B089368 1-(4-Chlorophenyl)-3-buten-1-ol CAS No. 14506-33-3

1-(4-Chlorophenyl)-3-buten-1-ol

Cat. No.: B089368
CAS No.: 14506-33-3
M. Wt: 182.64 g/mol
InChI Key: GJODRJDLQVBTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-buten-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol chain

Scientific Research Applications

1-(4-Chlorophenyl)-3-buten-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with allylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-buten-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Chlorophenyl)-3-buten-1-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(4-Chlorophenyl)-3-butan-1-ol, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(4-Chlorophenyl)-3-buten-1-one.

    Reduction: 1-(4-Chlorophenyl)-3-butan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-buten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-buten-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-3-buten-1-ol: Contains a fluorine atom in place of chlorine.

    1-(4-Methylphenyl)-3-buten-1-ol: Features a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-3-buten-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorophenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODRJDLQVBTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374029
Record name 1-(4-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14506-33-3
Record name 1-(4-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allyl chloride (97.88 g, 1.28 mol) in dry tetrahydrofuran (500 ml) was added to a suspension of magnesium turnings (60.08 g, 2.47 mol) in dry tetrahydrofuran (50 ml) at such a rate as to maintain steady reflux. The mixture was then heated under reflux for a further hour. 4-Chloro-benzaldehyde (120 g, 854 mmol) in dry tetrahydrofuran (600 ml) was then added dropwise and the mixture refluxed for a further 2 hours. After being cooled to room temperature the mixture was poured into ice/water, carefully acidified with 1M sulphuric acid and extracted with ether. The combined extracts were washed with brine, dried and evaporated in vacuo to give crude 4-(4-chlorophenyl)but-1-en-4-ol (169.4 g approximately 92% pure) which was used without further purification.
Quantity
97.88 g
Type
reactant
Reaction Step One
Quantity
60.08 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-buten-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-buten-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-3-buten-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-3-buten-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-3-buten-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-3-buten-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.